2-(1H-1,3-benzodiazol-2-yl)prop-2-en-1-amine
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)prop-2-en-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)prop-2-en-1-amine typically involves the reaction of benzimidazole with appropriate alkylating agents. One common method is the alkylation of benzimidazole with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)prop-2-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl)propan-2-amine
- 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol
- 3-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Uniqueness
2-(1H-1,3-benzodiazol-2-yl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11N3/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,1,6,11H2,(H,12,13) |
InChI Key |
JGMPQFICHFUWSK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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